An In-depth Technical Guide to (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (CAS Number 1116339-63-9)
An In-depth Technical Guide to (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (CAS Number 1116339-63-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a versatile template for interacting with various biological targets. The strategic incorporation of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF3) groups, has become a powerful tool in modern drug design. These modifications can profoundly influence a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[2]
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol emerges from this lineage of rationally designed molecules. The presence of a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position of the quinoline core creates a unique electronic and steric profile. The hydroxymethyl group at the 2-position offers a crucial handle for further synthetic elaboration or can act as a key pharmacophoric feature itself. This guide provides a comprehensive overview of the known and inferred properties, synthesis, and potential applications of this promising chemical entity.
Physicochemical and Structural Properties
While specific experimental data for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is not widely published, a robust profile can be constructed by examining its direct synthetic precursor and closely related structural analogs.
| Property | Value | Compound | Source |
| CAS Number | 1116339-63-9 | (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol | [3] |
| Molecular Formula | C11H7F4NO | (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol | [3] |
| Molecular Weight | 259.17 g/mol | (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol | [4] |
| Melting Point | 168-171°C (decomposes) | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (precursor) | [4] |
| pKa (Predicted) | 3.15 ± 0.30 | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (precursor) | [4] |
| Melting Point | 259-263°C | 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (analog) | [5] |
| Boiling Point (Predicted) | 302.9 ± 37.0 °C | 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (analog) | [5] |
| Density (Predicted) | 1.511 ± 0.06 g/cm³ | 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (analog) | [5] |
The high melting point of the related 4-hydroxy analog suggests strong intermolecular forces in the solid state.[5] The predicted low pKa of the carboxylic acid precursor indicates a relatively acidic nature, influenced by the electron-withdrawing trifluoromethyl and quinoline ring system.[4]
Spectroscopic Characterization (Inferred)
Based on the analysis of similar structures, the following spectroscopic characteristics can be anticipated for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol:
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¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.5-8.5 ppm). The hydroxymethyl protons would likely present as a doublet (or a singlet if no coupling is resolved) further upfield, with the hydroxyl proton itself potentially being a broad singlet, exchangeable with D₂O. The fluorine and trifluoromethyl groups will induce complex splitting patterns in the signals of adjacent protons.
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¹³C NMR: The carbon of the trifluoromethyl group will be readily identifiable as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbons of the quinoline ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the electron-withdrawing fluoro and trifluoromethyl groups.
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¹⁹F NMR: Two distinct signals are expected: one for the fluoro group at the 6-position and another for the trifluoromethyl group at the 4-position.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 259.04, with characteristic fragmentation patterns involving the loss of the hydroxymethyl group.
Synthesis and Reactivity
The most logical and efficient synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol involves the reduction of its corresponding carboxylic acid, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS 596845-42-0). This precursor is commercially available from several suppliers.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Reduction of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid
This protocol is a representative procedure based on standard literature methods for the reduction of carboxylic acids to primary alcohols.
1. Reagent Preparation and Setup:
- Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- Suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
2. Reaction:
- Dissolve 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.
- Cool the LiAlH₄ suspension to 0 °C using an ice bath.
- Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension over 30-60 minutes. Causality: A slow, controlled addition at low temperature is essential to manage the exothermic reaction and prevent side reactions.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
3. Reaction Quenching and Workup:
- Cool the reaction mixture back to 0 °C.
- Quench the reaction by the sequential, slow, and careful addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the isolation of the product.
- Stir the resulting mixture vigorously for 30 minutes.
4. Product Isolation and Purification:
- Filter the granular precipitate through a pad of Celite®, washing the solid thoroughly with additional THF or ethyl acetate.
- Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Potential Applications in Drug Discovery
The structural motifs within (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol suggest a high potential for biological activity, particularly in the realm of infectious diseases and oncology.
Antimicrobial and Antiplasmodial Activity
Many quinoline derivatives are known to possess potent antimicrobial properties. Specifically, fluorinated 4-hydroxy-2-(trifluoromethyl)quinoline derivatives serve as precursors for potent and selective antitubercular and antiplasmodial agents.[6] The mechanism often involves the inhibition of essential parasitic or bacterial enzymes. It is plausible that (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol could serve as a key intermediate or a bioactive molecule in its own right for developing novel treatments for malaria and tuberculosis.
Caption: A potential mechanism of action for antimicrobial activity.
Anticancer Activity
The quinoline scaffold is also a key component of several approved anticancer drugs that function as kinase inhibitors.[7] The trifluoromethyl group can enhance the binding of molecules to the active sites of kinases. Therefore, derivatives of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol could be explored as inhibitors of signaling pathways that are dysregulated in cancer.
Safety and Handling
Recommended Handling Procedures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
Conclusion
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a strategically designed molecule that stands at the intersection of several key themes in modern medicinal chemistry. Its fluorinated quinoline core provides a proven scaffold for biological activity, while the hydroxymethyl group offers a versatile point for synthetic diversification. Although specific experimental data for this compound remains limited, its properties and potential can be reliably inferred from its precursors and analogs. The proposed synthetic route is robust and relies on well-established chemical transformations. This compound represents a valuable building block for academic and industrial researchers aiming to develop next-generation therapeutics, particularly in the fields of infectious diseases and oncology.
References
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
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MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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Chemos. (n.d.). (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, 97%. Retrieved from [Link]
- Google Patents. (n.d.). US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).
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PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]
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- Google Patents. (n.d.). CN109206335B - Process for preparing ortho-trifluoromethylanilines and intermediates thereof.
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National Institutes of Health. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]
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PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link].jmedchem.5b00258)
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